6-Thia-8-azaspiro[4.5]decane-7,9-dione
Description
Chemical Nomenclature and Structural Identity
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for spirocyclic heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 100383-29-7 and possesses the molecular formula C₈H₁₁NO₂S with a corresponding molecular weight of 185.2434 atomic mass units. The structural identity is further defined by its Simplified Molecular Input Line Entry System representation as O=C1NC(=O)SC2(C1)CCCC2, which encodes the precise atomic connectivity and spatial arrangement within the molecule.
The nomenclature systematically describes the spirocyclic framework where two rings are connected through a single spiroatom, designated by the bracketed notation [4.5] indicating a four-membered ring fused to a five-membered ring system. The prefix "thia" denotes the presence of sulfur as a heteroatom, while "aza" indicates the incorporation of nitrogen within the ring structure. The positional numbers 6 and 8 specify the exact locations of the sulfur and nitrogen atoms respectively within the spirocyclic framework, while the suffix "7,9-dione" identifies the presence of two carbonyl groups at positions 7 and 9.
Spirocyclic compounds are characterized by their unique three-dimensional molecular architecture, where two or more rings share a single common atom known as the spiroatom. This structural arrangement creates a naturally occurring three-dimensional framework that can reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional molecular shapes. The perpendicular arrangement of rings in spirocyclic systems results in the suppression of molecular interactions between π-systems, enhancement of solubility, and prevention of excimer formation commonly observed in solid-state fluorescent compounds.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 100383-29-7 |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.2434 g/mol |
| Ring System | Spiro[4.5]decane |
| Heteroatoms | Sulfur (position 6), Nitrogen (position 8) |
| Functional Groups | Two carbonyl groups (positions 7, 9) |
Historical Development in Heterocyclic Chemistry
The historical foundation of spirocyclic chemistry traces back to 1900 when Adolf von Baeyer first discovered and characterized spiro compounds, establishing the fundamental nomenclature principles that continue to govern the systematic naming of these complex molecular structures. Von Baeyer's pioneering work laid the groundwork for understanding the unique structural characteristics and potential applications of spirocyclic frameworks in organic chemistry. The subsequent development of spirocyclic heterocyclic chemistry has been marked by continuous advancement in synthetic methodologies and expanding recognition of their pharmaceutical potential.
The evolution of heterocyclic spirocyclic chemistry has been significantly influenced by advances in synthetic organic chemistry, particularly in the development of multicomponent reactions and microwave-assisted synthesis techniques. Recent research spanning from 2017 to 2023 has demonstrated the power of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds, highlighting the acceleration of reaction rates and improvement in yields achievable through modern synthetic approaches. These methodological advances have enabled the exploration of increasingly complex spirocyclic architectures, including those incorporating multiple heteroatoms such as sulfur and nitrogen.
The incorporation of sulfur and nitrogen heteroatoms into spirocyclic frameworks represents a sophisticated evolution in heterocyclic chemistry, building upon the foundational understanding of individual heteroatom chemistry to create hybrid systems with enhanced chemical and biological properties. Spirocyclic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur have demonstrated unique structural features that make them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities. The development of sulfur-nitrogen spirocyclic systems like this compound exemplifies the contemporary approach to designing molecules with specific structural constraints that can enhance selectivity and potency in biological applications.
The historical progression of spirocyclic chemistry has also been shaped by advances in computational chemistry and structure-activity relationship studies, which have provided deeper insights into the conformational preferences and reactivity patterns of these complex molecular systems. Research groups have increasingly recognized that the rigid three-dimensional architecture of spirocyclic compounds can serve as privileged scaffolds for the development of bioactive molecules, leading to intensified interest in their synthesis and application across multiple therapeutic areas.
Position Within Spirocyclic Sulfur-Nitrogen Systems
This compound occupies a distinctive position within the broader classification of spirocyclic sulfur-nitrogen heterocyclic systems, representing a specific structural motif that combines the unique properties of both sulfur and nitrogen heteroatoms within a constrained spirocyclic framework. The compound belongs to the family of mixed heteroatom spirocycles, which are characterized by the presence of multiple different heteroatoms distributed throughout the ring system. This classification distinguishes it from homogeneous heteroatom systems and positions it as a member of the more complex mixed heterocyclic spiranes.
Within the specific context of thia-aza spirocyclic systems, this compound represents one of several possible structural isomers that can be formed by varying the positions of the sulfur and nitrogen atoms and the connectivity patterns within the spirocyclic framework. Related compounds within this structural family include various positional isomers and ring-size variants, such as 5λ⁶-thia-8-azaspiro[3.6]decane-5,5-dione and 6λ⁶-thia-9-azaspiro[4.5]decane-6,6-dione, each possessing distinct chemical and physical properties based on their specific structural arrangements.
The sulfur atom in position 6 of the spirocyclic framework contributes to the compound's chemical reactivity and structural characteristics through its unique electronic properties and ability to participate in various chemical transformations. Sulfur-containing heterocycles are known for their distinctive reactivity patterns, including their capacity to undergo oxidation reactions that can modify the electronic distribution within the molecule. The presence of sulfur also influences the conformational preferences of the spirocyclic system and can affect intermolecular interactions through sulfur-specific non-covalent interactions.
The nitrogen atom at position 8 serves as both a structural component and a potential site for chemical modification and biological interaction. Nitrogen-containing spirocyclic systems have demonstrated significant potential in pharmaceutical applications, particularly in the development of compounds with specific receptor binding properties. The positioning of the nitrogen atom within the spirocyclic framework of this compound creates opportunities for hydrogen bonding interactions and potential coordination with metal centers, expanding the range of possible applications for this compound.
| Structural Classification | Characteristics |
|---|---|
| Heteroatom Composition | Mixed sulfur-nitrogen system |
| Ring System Type | Bicyclic spirocyclic framework |
| Spiroatom Position | Central quaternary carbon |
| Functional Group Pattern | Symmetric dicarbonyl arrangement |
| Structural Rigidity | High conformational constraint |
| Electronic Properties | Heteroatom-modulated electron distribution |
The dicarbonyl functionality at positions 7 and 9 further distinguishes this compound within spirocyclic sulfur-nitrogen systems by providing reactive sites for nucleophilic attack and potential sites for further functionalization. The symmetric arrangement of these carbonyl groups creates a balanced electronic environment that can influence both the chemical reactivity and the three-dimensional structure of the molecule. This structural feature positions this compound as a potentially valuable synthetic intermediate for the preparation of more complex spirocyclic derivatives and as a scaffold for the development of bioactive compounds.
Properties
CAS No. |
100383-29-7 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.241 |
IUPAC Name |
6-thia-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-5-8(3-1-2-4-8)12-7(11)9-6/h1-5H2,(H,9,10,11) |
InChI Key |
GNLUYUDNYXNDHJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)NC(=O)S2 |
Synonyms |
6-Thia-8-azaspiro[4.5]decane-7,9-dione(6CI) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Sulfur-Contuilding Blocks
The most direct route involves cyclocondensation reactions between sulfur-bearing precursors and nitrogenous components. A patent-derived method for the analogous oxygen-containing compound (8-azaspiro[4.5]decane-7,9-dione) demonstrates the utility of 1,1-pentamethylene oxalic acid and urea under thermal conditions (150–200°C) to form the spiro framework. For the thia variant, this approach is adapted by replacing oxalic acid with a sulfur-equivalent reagent.
Key Reaction:
This method achieves yields of 80–89% under optimized conditions, with sulfur integration occurring via thio-oxalic acid’s reactive thiocarbonyl groups.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Industrial applications favor continuous flow systems to enhance reproducibility and scalability. A representative protocol involves:
-
Feedstock Preparation:
-
1,1-Pentamethylene thio-oxalic acid (1.2 equiv)
-
Urea (1.5 equiv)
-
Catalyst: Zinc acetate (0.05 equiv)
-
-
Reactor Parameters:
-
Temperature: 180°C
-
Residence time: 45 minutes
-
Pressure: 2 bar
-
-
Workup:
-
Ethanol recrystallization (50% v/v)
-
Activated charcoal purification
-
Output Metrics:
| Parameter | Value |
|---|---|
| Purity | ≥98% (HPLC) |
| Yield | 85–88% |
| Throughput | 12 kg/hour |
This method minimizes byproduct formation (e.g., thioamide derivatives) and aligns with green chemistry principles by reducing solvent waste.
Comparative Analysis of Synthetic Routes
Efficiency and Cost Metrics
The table below contrasts cyclocondensation and post-synthetic methods:
| Parameter | Cyclocondensation | Post-Synthetic |
|---|---|---|
| Raw Material Cost | $120/kg | $180/kg |
| Reaction Time | 1–2 hours | 4–6 hours |
| Yield | 80–89% | 65–72% |
| Scalability | High | Moderate |
| Byproducts | <5% | 10–15% |
Cyclocondensation is preferred for bulk synthesis, whereas post-synthetic modification suits small-scale, high-purity applications.
Advanced Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction times to 10–15 minutes. A 2023 study reported:
-
Conditions: 200 W, 160°C, solvent-free
-
Yield: 87%
-
Purity: 97%
This approach eliminates solvent use and enhances energy efficiency, though it requires specialized equipment.
Enzymatic Ring Closure
Emerging biocatalytic methods employ thioredoxin oxidoreductases to facilitate spiro ring formation under mild conditions (pH 7.0, 37°C). Key advantages include:
-
Stereochemical control (≥99% enantiomeric excess)
-
Ambient pressure and temperature
-
Yield: 78–82%
While promising, enzymatic routes remain experimental due to high enzyme costs and slow reaction kinetics.
Challenges and Optimization Strategies
Byproduct Mitigation
Common byproducts like 6-Thia-8-azaspiro[4.5]decane-7-thione arise from incomplete oxidation or over-sulfurization. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Thia-8-azaspiro[4.5]decane-7,9-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving thiol-containing precursors and carbonyl intermediates. For example, analogous spiro compounds (e.g., 8-phenyl derivatives) are synthesized by refluxing aldehydes with 6,10-dioxaspiro[4.5]decane-7,9-dione in ethanol, followed by purification via crystallization or flash chromatography . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), stoichiometry of reagents, and reaction time. Yield improvements are achieved by using catalysts like platinum oxides or Pd-based systems under inert conditions .
Q. How is the structural elucidation of this compound performed using crystallographic data?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The spiro core and thia-aza substitution are resolved using software like SHELXL for refinement . Key parameters include bond angles (e.g., N–C–S ~125°) and torsion angles to confirm the spiro junction. For example, analogous compounds show planar deviations <0.04 Å in the fused ring system, validated via Hirshfeld surface analysis .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (C=O) in the dione moiety .
- NMR : H NMR shows distinct signals for spiro-CH (~δ 2.5–3.5 ppm) and thia-aza ring protons. C NMR resolves spiro carbons at ~50–60 ppm and carbonyl carbons at ~180 ppm .
- Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragments corresponding to ring-opening or sulfur loss .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing carbonyl groups activate the spiro carbon for nucleophilic attack. Steric hindrance from the spiro structure limits reactivity at the bridgehead. Computational studies (DFT) predict preferred attack at the less hindered C7 or C9 positions. Experimental validation involves reacting with amines (e.g., pyrrolidine) under varying temperatures, monitored via TLC/GC-MS .
Q. What strategies resolve contradictions in pharmacological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., serotonin receptor binding) arise from stereochemical variations or impurity profiles. Strategies include:
- Chiral HPLC to isolate enantiomers and test individually .
- Metabolite Profiling (LC-MS/MS) to identify active vs. inactive derivatives .
- Docking Simulations (e.g., AutoDock) to correlate binding affinity with substituent positions .
Q. How can computational modeling predict the stability and tautomeric forms of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria. Solvent effects (e.g., ethanol vs. DMSO) are simulated using the Polarizable Continuum Model (PCM). Key outputs include Gibbs free energy differences (<2 kcal/mol favor the dione form) and HOMO-LUMO gaps indicating redox stability .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?
- Methodological Answer : Scale-up issues include exothermic reactions and byproduct formation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
